molecular formula C8H7FN2O3S B7433359 4-Fluorosulfonyloxy-1-methylbenzimidazole

4-Fluorosulfonyloxy-1-methylbenzimidazole

Cat. No. B7433359
M. Wt: 230.22 g/mol
InChI Key: VSUZYCNNLYLASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorosulfonyloxy-1-methylbenzimidazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as FSB or 1-Methyl-4-(fluorosulfonyloxy)benzimidazole. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. FSB is a derivative of benzimidazole, which is a heterocyclic organic compound. Benzimidazole derivatives have been found to exhibit various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of FSB is not fully understood. However, it has been proposed that FSB may exert its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. FSB has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. FSB has also been found to inhibit the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects
FSB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. FSB has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FSB has been found to reduce the severity of inflammation in animal models of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

FSB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. FSB is also stable under normal laboratory conditions. However, FSB is highly reactive and can react with certain functional groups in biological molecules. This can limit its use in certain experiments. FSB also has limited solubility in non-polar solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on FSB. One direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Further research is also needed to optimize the synthesis of FSB and to develop new derivatives with improved biological activity.

Synthesis Methods

The synthesis of FSB involves the reaction of 1-methylbenzimidazole with fluorosulfonic acid. This reaction results in the formation of FSB as a white crystalline solid. The yield of FSB can be improved by using different reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

FSB has been extensively researched for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antiviral properties. FSB has been studied as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

4-fluorosulfonyloxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3S/c1-11-5-10-8-6(11)3-2-4-7(8)14-15(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUZYCNNLYLASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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